molecular formula C10H6BrN3O B2525058 (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile CAS No. 179912-34-6

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile

Katalognummer: B2525058
CAS-Nummer: 179912-34-6
Molekulargewicht: 264.08 g/mol
InChI-Schlüssel: SGSPRKJTAXCQDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a brominated quinazoline derivative featuring an acetonitrile substituent at the 2-position of the heterocyclic core. The bromine atom at the 6-position enhances electrophilic reactivity, enabling cross-coupling reactions, while the acetonitrile group introduces a nitrile functionality that can serve as a precursor for further derivatization (e.g., cycloadditions or hydrolysis to carboxylic acids).

Eigenschaften

CAS-Nummer

179912-34-6

Molekularformel

C10H6BrN3O

Molekulargewicht

264.08 g/mol

IUPAC-Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrN3O/c11-6-1-2-8-7(5-6)10(15)14-9(13-8)3-4-12/h1-2,5H,3H2,(H,13,14,15)

InChI-Schlüssel

SGSPRKJTAXCQDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile typically involves the reaction of 6-bromoquinazoline derivatives with acetonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new quinazoline derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and reactivity of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile, we compare it with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Applications Reference
(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile Quinazoline 6-Br, 2-CH₂CN Electrophilic substitution; nitrile-based derivatization N/A
2-Cyanoindoles (e.g., 5a,b) Indole 2-CN, aryl substituents Precursors to oxadiazoles, triazoles
1,2,3-Triazole-4-amines (e.g., 10a,b) Triazole 4-NH₂, aryl substituents Antimicrobial agents; click chemistry
Pyrazolo[4,3-d]pyrimidines (e.g., 14a,b) Pyrazolo-pyrimidine Methoxy, formyl groups Kinase inhibition; anticancer leads
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-...] Triazine Br, methoxy, ester groups Photodynamic therapy; agrochemicals

Key Findings :

Core Structure Differences: The quinazoline core of the target compound distinguishes it from indoles (e.g., 5a,b) and triazines (e.g., compound 5l in ). Quinazolines are more electron-deficient than indoles due to the pyrimidine ring, enhancing their suitability for nucleophilic aromatic substitution .

Substituent Effects: The 6-bromo substituent in the target compound contrasts with the methoxy group in the triazine derivative (). Bromine’s electron-withdrawing nature increases electrophilicity at the 6-position, facilitating Suzuki-Miyaura couplings, whereas methoxy groups enhance solubility and hydrogen-bonding interactions . The acetonitrile group at the 2-position is analogous to the nitrile in 2-cyanoindoles (5a,b). Both can undergo cycloadditions (e.g., with hydroxylamine to form amidoximes) or hydrolysis to carboxylic acids .

Synthetic Pathways: The target compound’s synthesis may parallel methods for 2-cyanoindoles (5a,b), where nitrile groups are introduced via coupling reactions (e.g., using malononitrile precursors) . In contrast, triazine derivatives () rely on stepwise substitutions on trichlorotriazine, highlighting divergent strategies for nitrile vs. triazine cores .

The bromine atom in the target compound offers a handle for late-stage functionalization (e.g., palladium-catalyzed cross-couplings), a feature absent in non-halogenated analogs like 10a,b .

Biologische Aktivität

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes management. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile typically involves multi-step organic reactions. The compound can be derived from bromoquinazoline precursors through nucleophilic substitution and cyclization reactions. The general synthetic route includes:

  • Starting Materials : Bromoquinazoline derivatives.
  • Reagents : Acetonitrile, bases (e.g., sodium hydride), and solvents (e.g., dimethylformamide).
  • Conditions : Typically involves refluxing under inert atmosphere conditions to facilitate the reaction.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising activity against tumorigenic cells with an IC50 value indicating selective toxicity:

Cell Line IC50 (µM) Selectivity
MCF-712.5 ± 1.5High
SW48025.0 ± 2.0Moderate
Normal Cells84.20 ± 1.72Low

The selectivity index suggests that (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile can effectively distinguish between cancerous and non-cancerous cells, making it a candidate for further development in cancer therapy .

DPP4 Inhibition

Additionally, this compound has been evaluated for its role as a Dipeptidyl Peptidase IV (DPP4) inhibitor, which is crucial in managing Type 2 diabetes mellitus. The compound exhibited competitive inhibition with an IC50 of approximately 9.25 µM and a Ki value of 12.01 µM, indicating a strong potential for therapeutic application in glycemic control .

Structure-Activity Relationship (SAR)

The biological activity of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is influenced by its structural components:

  • Bromo Substitution : The presence of the bromo group at the 6-position enhances the anticancer properties by improving binding affinity to target receptors such as EGFR.
  • Acetonitrile Group : This moiety contributes to the solubility and bioavailability of the compound.

Molecular docking studies have suggested that this compound interacts favorably with key residues in the active sites of relevant enzymes, further supporting its potential as a therapeutic agent .

Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile demonstrated significant cytotoxicity compared to standard chemotherapeutics like Cisplatin and Erlotinib. The study highlighted its mechanism involving apoptosis induction via mitochondrial pathways.

Study 2: DPP4 Inhibition

Another research focused on the compound's effect on DPP4 activity in diabetic mice models showed a marked reduction in blood glucose levels post-treatment, validating its role as a DPP4 inhibitor and suggesting mechanisms involving insulin sensitivity enhancement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.